N-Benzoyl-2'-deoxy-5'-O-(triphenylmethyl)-Adenosine
Description
N-Benzoyl-2'-deoxy-5'-O-(triphenylmethyl)-Adenosine is a chemically modified nucleoside derivative critical in oligonucleotide synthesis. Its structure features three key modifications:
- N-Benzoyl protection: Shields the exocyclic amine (N6 position) of adenosine, preventing unwanted side reactions during synthesis .
- 5'-O-Triphenylmethyl (trityl) group: Protects the 5'-hydroxyl, enabling selective coupling in solid-phase oligonucleotide synthesis .
- 2'-Deoxy modification: Removes the 2'-hydroxyl, making the compound a DNA building block rather than RNA .
This compound is widely used as an intermediate in the synthesis of antisense oligonucleotides, primers, and probes. Its design balances stability during synthesis and ease of deprotection under controlled conditions.
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31N5O4/c42-29-21-31(41-24-39-32-33(37-23-38-34(32)41)40-35(43)25-13-5-1-6-14-25)45-30(29)22-44-36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,23-24,29-31,42H,21-22H2,(H,37,38,40,43)/t29-,30+,31+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWKHIRUPXFKPL-OJDZSJEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxy-5’-O-(triphenylmethyl)-Adenosine typically involves multiple steps. The starting material is usually a nucleoside, which undergoes benzoylation to introduce the benzoyl group. This is followed by the protection of the 5’-hydroxyl group with a triphenylmethyl (trityl) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like pyridine.
Industrial Production Methods
In an industrial setting, the production of N-Benzoyl-2’-deoxy-5’-O-(triphenylmethyl)-Adenosine may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Purification techniques like column chromatography and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-2’-deoxy-5’-O-(triphenylmethyl)-Adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzoyl or trityl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or trityl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new nucleoside analogs with modified functional groups.
Scientific Research Applications
N-Benzoyl-2'-deoxy-5'-O-(triphenylmethyl)-adenosine is a modified adenosine derivative with specific applications in chemical and biological research. It combines a benzoyl group and a triphenylmethyl (trityl) group, enhancing its stability and solubility in organic solvents, making it a valuable tool in synthesizing nucleotide analogs and studying biological activities.
Structural Features and Properties
this compound includes key structural modifications:
- Benzoyl Group: The addition of a benzoyl group enhances stability and modifies its reactivity.
- 2'-Deoxy Ribose: Lacks a hydroxyl group at the 2' position, making it a component of DNA.
- Triphenylmethyl (Trityl) Group: This bulky protecting group at the 5' position increases stability and solubility in organic solvents.
Synthesis
The synthesis of this compound involves multiple steps to ensure high purity for research and pharmaceutical applications:
- Protection of Adenosine: The initial step involves protecting the adenosine molecule to direct the subsequent reactions to specific sites.
- Addition of Benzoyl Group: A benzoyl group is added to enhance stability and modify reactivity.
- Introduction of 2'-Deoxy Ribose: The hydroxyl group at the 2' position is removed, creating a deoxyribose sugar.
- Attachment of Triphenylmethyl Group: A triphenylmethyl group is added to the 5' position to provide additional stability and solubility in organic solvents.
Applications
- Synthesis of Nucleotide Analogs: Crucial for creating modified nucleotides with enhanced stability and specific biological activities. These analogs are used in research and therapeutic applications.
- Interaction Studies: Used to study binding properties with enzymes and receptors, which helps elucidate its role in cellular signaling and metabolism. Studying its interactions with adenosine receptors can provide insights into potential pharmacological effects. Metabolic pathway research reveals how modifications influence bioavailability and efficacy as a therapeutic agent.
- Stability Enhancement: The triphenylmethyl modification enhances the compound's resistance to enzymatic degradation, making it a valuable asset in biochemical studies where prolonged activity is required.
Comparison with Related Compounds
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Adenosine | Standard nucleoside structure | Essential for energy transfer (ATP) |
| 2-Deoxyadenosine | Lacks hydroxyl at 2' position | Key component of DNA |
| This compound | Benzoyl and triphenylmethyl groups added | Enhanced stability and solubility, useful for creating nucleotide analogs |
| 8-Bromo-2'-deoxy-5'-O-(triphenylmethyl)-adenosine | Bromination at position 8 and triphenylmethyl group | Potentially increased reactivity in certain conditions, useful for specific binding studies |
Mechanism of Action
The mechanism of action of N-Benzoyl-2’-deoxy-5’-O-(triphenylmethyl)-Adenosine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interfere with nucleic acid synthesis or modulate signal transduction pathways.
Comparison with Similar Compounds
5'-O-Protecting Groups
The 5'-hydroxyl protection strategy significantly impacts synthesis efficiency, stability, and deprotection requirements.
Key Findings :
N-Protecting Groups
N-protection prevents side reactions at the purine base. Common groups include benzoyl, isobutyryl, and acetyl.
Key Findings :
2'-Modifications
The 2'-position modification dictates RNA/DNA specificity and influences nuclease resistance.
Key Findings :
Reactivity in Phosphorylation and Coupling
Phosphorylation at the 3'-OH is critical for oligonucleotide chain elongation.
Key Findings :
Key Findings :
- Trityl-protected compounds exhibit moderate stability, while silyl groups (e.g., t-BDPS) offer superior moisture resistance .
Biological Activity
N-Benzoyl-2'-deoxy-5'-O-(triphenylmethyl)-Adenosine (Bz-dT) is a modified nucleoside that has garnered interest due to its potential biological activities. This article explores its synthesis, biological implications, and various research findings concerning its activity.
Synthesis of this compound
The synthesis of Bz-dT typically involves the protection of the nucleobase and sugar moieties to prevent unwanted reactions during the chemical modifications. The initial steps often include:
- Protection of the 5' Hydroxyl Group : The 5' hydroxyl group of deoxyadenosine is protected using a triphenylmethyl (Trt) group.
- Benzoylation : The benzoyl group is introduced at the 2' position to enhance stability and biological activity.
- Deprotection : Finally, selective deprotection yields the desired nucleoside.
Bz-dT exhibits a variety of biological activities, primarily attributed to its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound has been shown to act as an inhibitor of certain kinases and has implications in gene silencing technologies.
- Inhibition of Protein Synthesis : Similar to other nucleoside analogs, Bz-dT may inhibit protein synthesis by interfering with ribosomal function, as seen with related compounds like nucleocidin .
- Gene Silencing : Research indicates that modified nucleotides like Bz-dT can enhance the stability and efficacy of siRNA in gene silencing applications .
Case Studies and Research Findings
- In Vitro Studies : In studies involving HEK293 cells, Bz-dT demonstrated significant agonistic activity on alpha protein kinase 1 (ALPK1), which is crucial for immune response modulation .
- Nucleoside Analog Efficacy : The introduction of benzoyl and triphenylmethyl groups has been shown to improve the binding affinity of Bz-dT to RNA targets compared to unmodified nucleosides, suggesting enhanced therapeutic potential in RNAi applications .
- Safety Profile : Initial assessments indicate that Bz-dT does not exhibit significant toxicity in mitochondrial assays, making it a promising candidate for further development in therapeutic contexts .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing N-Benzoyl-2'-deoxy-5'-O-(triphenylmethyl)-Adenosine?
- Methodology : The synthesis involves sequential protection of functional groups. First, the 5'-hydroxyl group of 2'-deoxyadenosine is protected using triphenylmethyl chloride under anhydrous conditions with pyridine as a base. Subsequent benzoylation of the exocyclic amine is achieved via benzoyl chloride in dichloromethane. Final purification is performed via column chromatography. The trityl group enhances stability during oligonucleotide synthesis, while the benzoyl group prevents side reactions at the nucleobase .
Q. Why are triphenylmethyl and benzoyl groups used as protecting groups in this compound?
- Methodology : The triphenylmethyl (trityl) group at the 5'-position provides steric bulk, protecting the hydroxyl group during automated oligonucleotide synthesis. The benzoyl group on the exocyclic amine prevents undesired acylation or oxidation. These groups are selectively removed under acidic (trityl) or basic (benzoyl) conditions post-synthesis .
Q. What analytical techniques validate the structure and purity of this compound?
- Methodology : Thin-layer chromatography (TLC) monitors reaction progress. High-performance liquid chromatography (HPLC) ensures purity (>95%), while nuclear magnetic resonance (NMR; ¹H, ¹³C) confirms structural integrity. Mass spectrometry (HRMS-ESI) provides molecular weight verification. Elemental analysis further validates stoichiometry .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodology : Use anhydrous solvents (e.g., dry dichloromethane) and molecular sieves to prevent hydrolysis. Optimize reaction time and temperature (e.g., 24 hours at 25°C for tritylation). Employ high-purity reagents and automated flow reactors for reproducibility. Yield improvements (≥85%) are achievable via iterative recrystallization .
Q. What side reactions occur during synthesis, and how are they mitigated?
- Methodology : Hydrolysis of the trityl group under moisture is a major side reaction. Mitigation involves rigorous drying of solvents and inert gas (N₂/Ar) purging. Competing acylation at the 3'-OH is minimized by steric hindrance from the trityl group. Post-reaction quenching with aqueous sodium bicarbonate removes excess benzoyl chloride .
Q. How does this compound interact with DNA/RNA polymerases in enzymatic studies?
- Methodology : As a substrate analog, it inhibits polymerase activity by competing with natural nucleotides. Kinetic assays (e.g., IC₅₀, Kᵢ) quantify inhibition potency. X-ray crystallography reveals binding interactions, such as hydrogen bonding with conserved lysine residues in enzyme active sites. Comparative studies with non-protected analogs highlight trityl-enhanced stability .
Q. What strategies differentiate this compound’s stability from silyl-protected analogs (e.g., TBDMS)?
- Methodology : The trityl group offers superior acid-lability compared to silyl ethers, enabling selective deprotection. Stability in polar aprotic solvents (e.g., acetonitrile) is higher for trityl derivatives, reducing premature cleavage during oligonucleotide synthesis. Solubility in organic phases is enhanced, facilitating chromatographic purification .
Q. How can this compound be used to study nucleotide-excision repair (NER) mechanisms?
- Methodology : Incorporate the compound into model oligonucleotides to mimic damaged DNA. Monitor repair kinetics using fluorescence-based assays (e.g., FRET) or gel electrophoresis. Compare repair efficiency with unmodified substrates to assess the impact of bulky adducts on NER enzyme recognition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
